molecular formula C17H11NO4S B13762017 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- CAS No. 68239-60-1

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-

Cat. No.: B13762017
CAS No.: 68239-60-1
M. Wt: 325.3 g/mol
InChI Key: YWVBEIADCVGBHU-UHFFFAOYSA-N
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Description

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- is a complex organic compound with a unique structure that includes a dibenzisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- can be achieved through various methods. One common approach involves the intermolecular cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles . This method allows for a wide variation of substituents, making it possible to prepare a systematic series of compounds. The reaction typically involves boiling pyridine as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dibenzisoquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Quinoline derivatives: These compounds have a similar nitrogen-containing heterocyclic structure.

Uniqueness

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- is unique due to its specific combination of functional groups and its potential for diverse applications. Its sulfonic acid group and methyl-oxo substituent contribute to its distinct chemical and biological properties.

Properties

CAS No.

68239-60-1

Molecular Formula

C17H11NO4S

Molecular Weight

325.3 g/mol

IUPAC Name

15-methyl-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-12-sulfonic acid

InChI

InChI=1S/C17H11NO4S/c1-9-8-13-10-4-2-3-5-11(10)17(19)12-6-7-14(23(20,21)22)16(18-9)15(12)13/h2-8H,1H3,(H,20,21,22)

InChI Key

YWVBEIADCVGBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)S(=O)(=O)O

Origin of Product

United States

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